molecular formula C11H13N3O B1309383 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 878208-75-4

4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B1309383
CAS RN: 878208-75-4
M. Wt: 203.24 g/mol
InChI Key: PLMQLLKCHZBBGZ-UHFFFAOYSA-N
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Description

The compound is a derivative of phenylpyrazolone with an aminoethyl group attached. Phenylpyrazolones are a class of compounds that often exhibit biological activity, including analgesic and anti-inflammatory properties . The presence of the aminoethyl group could potentially influence the solubility and reactivity of the compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding phenylpyrazolone and an appropriate aminoethyl compound .


Molecular Structure Analysis

The compound likely has a pyrazolone core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. One of the carbon atoms is doubly bonded to an oxygen atom, forming a carbonyl group .


Chemical Reactions Analysis

The compound, due to the presence of the aminoethyl group, might undergo reactions typical of amines, such as acid-base reactions or nucleophilic substitutions .

Scientific Research Applications

Crystal and Molecular Structure Analysis

  • Kimura et al. (1986) explored the crystal and molecular structure of a similar compound, providing insights into the predominant tautomeric form of the 3-pyrazolone ring in the solid state. This research has implications for understanding the molecular properties and potential applications of related compounds (Kimura, 1986).

Synthesis and Structural Assignment

  • Naganagowda and Petsom (2012) reported the preparation of a novel compound similar to 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one. The structural assignment based on elemental analysis and spectral data can aid in the development of new compounds with potential applications in various fields (Naganagowda & Petsom, 2012).

Fluorescent Chemosensor Development

  • Asiri et al. (2018) synthesized a compound using a process involving 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, which acts as a fluorescent chemosensor for the detection of Al3+ ions. Such research is crucial for developing sensitive and selective detection methods for specific ions (Asiri et al., 2018).

Schiff Base Ligand Characterization

  • Hayvalı et al. (2010) worked on Schiff base ligands involving compounds structurally related to 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one. Such studies are significant for understanding ligand properties in coordination chemistry and their potential applications (Hayvalı et al., 2010).

Anticancer Activity

  • Ghorab et al. (2014) synthesized pyrazolone derivatives as anticancer agents against human tumor breast cancer cell lines, demonstrating the potential of such compounds in medical research and drug development (Ghorab et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many phenylpyrazolones act by inhibiting the production of prostaglandins, which are involved in the body’s inflammatory response .

Future Directions

The future directions for research on this compound would depend on its specific properties and potential applications. It could be interesting to explore its potential biological activity, given the known activities of related phenylpyrazolone compounds .

properties

IUPAC Name

4-(2-aminoethyl)-5-phenyl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-7-6-9-10(13-14-11(9)15)8-4-2-1-3-5-8/h1-5H,6-7,12H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMQLLKCHZBBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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